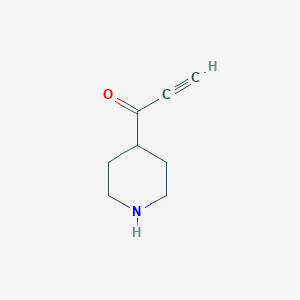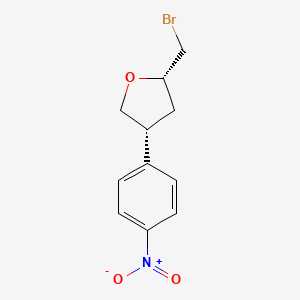
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is a chiral compound that features a bromomethyl group and a nitrophenyl group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Nitration: The nitrophenyl group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming oxirane or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of epoxides or other oxidized products.
Applications De Recherche Scientifique
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its chiral nature and functional groups.
Material Science: May be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane would depend on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming covalent or non-covalent interactions with enzymes or receptors. The bromomethyl group can act as an electrophile, while the nitrophenyl group can participate in π-π interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,4R)-2-(Bromomethyl)-4-(4-aminophenyl)oxolane: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is unique due to the combination of its chiral oxolane ring, bromomethyl group, and nitrophenyl group
Propriétés
Formule moléculaire |
C11H12BrNO3 |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
(2S,4R)-2-(bromomethyl)-4-(4-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12BrNO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
Clé InChI |
WUMUXUPHNRGTAZ-ONGXEEELSA-N |
SMILES isomérique |
C1[C@@H](CO[C@@H]1CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1C(COC1CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


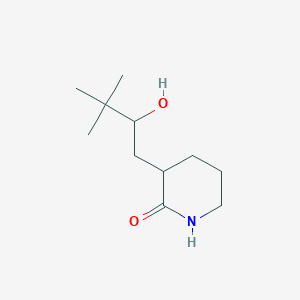
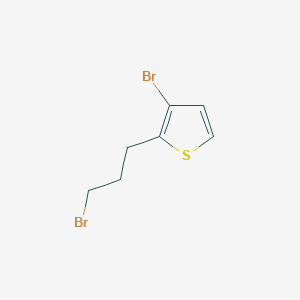


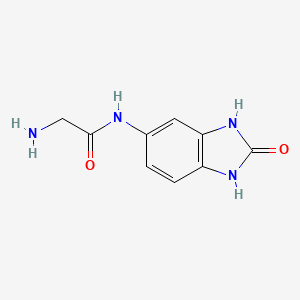
![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)
![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)

